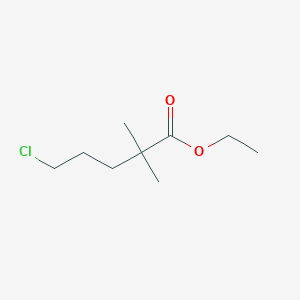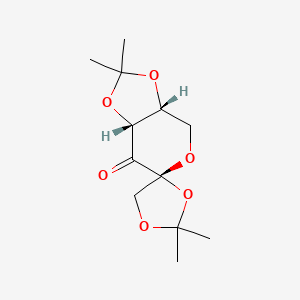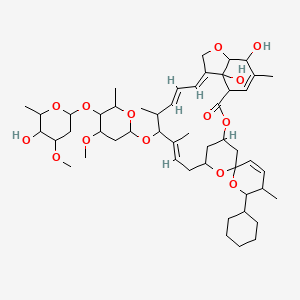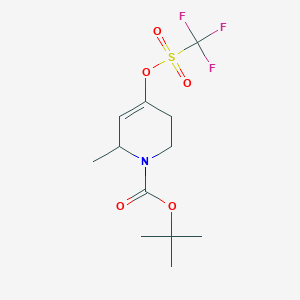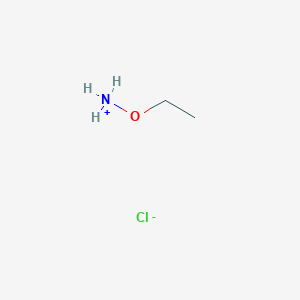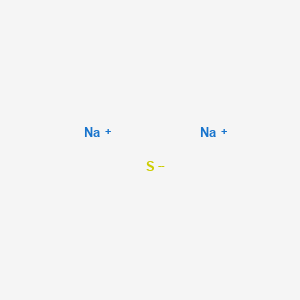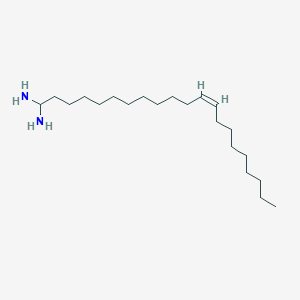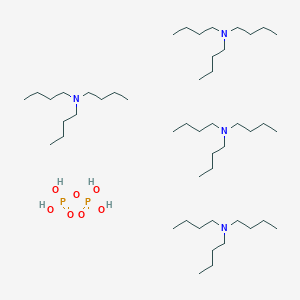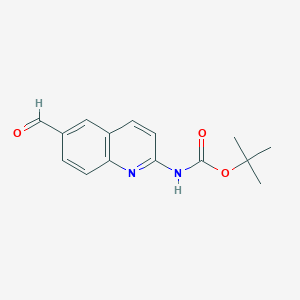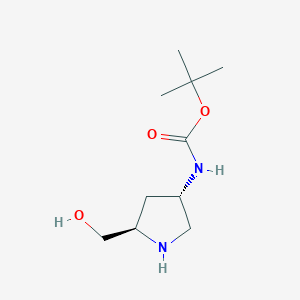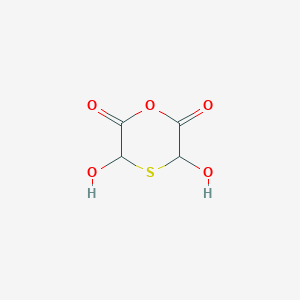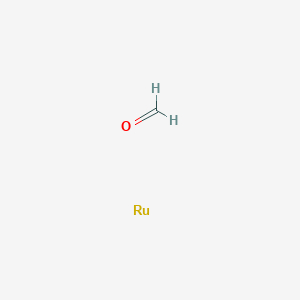
Dodecacarbonyltriruthenium
Übersicht
Beschreibung
Dodecacarbonyltriruthenium is a coordination compound with the chemical formula Ru₃(CO)₁₂. It consists of a triangular arrangement of three ruthenium atoms, each bonded to four carbon monoxide molecules. This compound appears as dark orange crystals and is soluble in nonpolar solvents but insoluble in water . It is classified as a metal carbonyl cluster and serves as a precursor to various organoruthenium compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecacarbonyltriruthenium is synthesized by treating solutions of ruthenium trichloride with carbon monoxide in the presence of a base. The reaction proceeds through an intermediate, dichlororuthenium tricarbonyl dimer . The stoichiometry of the reaction can be represented as: [ 6 \text{RuCl}_3 + 33 \text{CO} + 18 \text{CH}_3\text{OH} \rightarrow 2 \text{Ru}3(\text{CO}){12} + 9 \text{CO(OCH}_3)_2 + 18 \text{HCl} ]
Industrial Production Methods: An industrial method for producing this compound involves carbonylating ruthenium chloride with carbon monoxide in the presence of an amine. The reaction is conducted at a temperature range of 50 to 100°C and a pressure of 0.2 to 0.9 MPa .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecacarbonyltriruthenium undergoes various chemical reactions, including:
Carbonylation: High pressures of carbon monoxide convert the cluster to monomeric ruthenium pentacarbonyl, which reverts to the parent cluster upon standing.
Cycloaddition: It catalyzes the carbonylative cycloaddition of silylacetylenes and alpha,beta-unsaturated ketones to produce tetrasubstituted alpha-pyrones.
Reduction: It is used in the reductive carbonylation of aromatic nitro compounds to carbamates.
Common Reagents and Conditions:
Carbon Monoxide: Used in carbonylation reactions.
Silylacetylenes and Alpha,Beta-Unsaturated Ketones: Used in cycloaddition reactions.
Nitroarenes: Used in reductive carbonylation reactions.
Major Products:
Ruthenium Pentacarbonyl: Formed during carbonylation.
Alpha-Pyrones: Formed during cycloaddition.
Carbamates: Formed during reductive carbonylation.
Wissenschaftliche Forschungsanwendungen
Dodecacarbonyltriruthenium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dodecacarbonyltriruthenium involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through transfer hydrogenation and carbonylation processes . The compound’s molecular targets include unsaturated reactants and nitro compounds, which it converts into more complex organic molecules through catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Dodecacarbonyltriruthenium is similar to other metal carbonyl clusters such as:
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Unlike this compound, it has two bridging carbonyl ligands, resulting in a different symmetry (C₂v).
Triosmium Dodecacarbonyl (Os₃(CO)₁₂): It has a similar structure to this compound but contains osmium instead of ruthenium.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form a variety of organoruthenium compounds, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
formaldehyde;ruthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O.Ru/c1-2;/h1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTXBZDEOAFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.[Ru] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


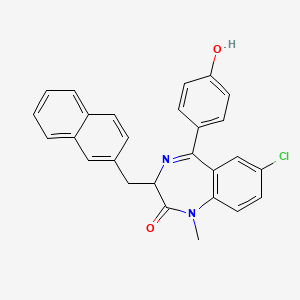
![2-[[Carboxy(hydroxy)methyl]disulfanyl]-2-hydroxyacetic acid](/img/structure/B8016349.png)
